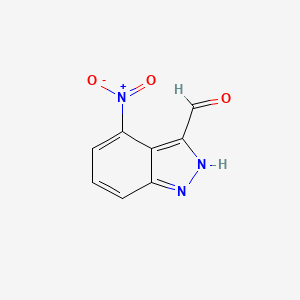

4-Nitro-1H-indazole-3-carbaldehyde

Description

Overview of Indazole Heterocycles in Academic Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. nih.gov Though occurring rarely in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.gov Their structural similarity to indoles allows them to act as bioisosteres, capable of interacting with biological targets in a similar fashion while offering distinct electronic properties and metabolic profiles. nih.gov This has led to their incorporation into several FDA-approved drugs, cementing their status as a "privileged scaffold" in drug discovery. nih.gov

The versatility of the indazole ring system allows for functionalization at various positions, leading to a diverse chemical space for the development of novel therapeutic agents. Academic and industrial research extensively explores new synthetic routes to these compounds and evaluates their potential against a wide array of diseases. nih.gov

Position of Indazole-3-carbaldehyde Derivatives in Contemporary Medicinal Chemistry Research

Within the diverse family of indazoles, derivatives bearing a carbaldehyde (an aldehyde group) at the C3-position are of paramount importance. 1H-Indazole-3-carbaldehydes are recognized as key intermediates in the synthesis of a multitude of polyfunctionalized 3-substituted indazoles. nih.govrsc.org This is because the aldehyde group is a versatile chemical handle, readily participating in a wide range of chemical transformations.

These transformations include, but are not limited to, Knoevenagel and Wittig condensations to form alkenes, and various cyclization reactions to construct other heterocyclic rings like oxazoles, thiazoles, and benzimidazoles. nih.gov This synthetic utility provides a direct pathway to complex molecules, including several marketed kinase inhibitor drugs such as Axitinib and Pazopanib (B1684535), which feature a 3-substituted indazole core. nih.gov The development of efficient and scalable methods to produce indazole-3-carbaldehyde derivatives is therefore a significant focus of chemical research. nih.govrsc.org

Rationale for Focused Investigation of 4-Nitro-1H-indazole-3-carbaldehyde as a Key Scaffold

The specific compound, this compound, represents a particularly interesting scaffold for synthetic and medicinal chemistry for several reasons. Its structure is distinguished by the presence of two key functional groups on the indazole core: a reactive aldehyde at position 3 and a powerful electron-withdrawing nitro group at position 4.

The synthesis of such electron-poor indazole aldehydes, for instance through the nitrosation of the corresponding nitro-indoles, requires significantly harsher reaction conditions (e.g., higher temperatures of around 80°C) compared to their electron-rich or neutral counterparts. rsc.org This synthetic challenge underscores the unique reactivity of the precursor materials.

The strategic placement of the nitro group profoundly influences the electronic properties of the entire molecule. It enhances the reactivity of the aldehyde group and modifies the acidity of the N-H proton, potentially altering its binding interactions with biological targets. Furthermore, the nitro group itself can serve as a synthetic handle, for example, through reduction to an amino group, which can then be further functionalized. This opens up pathways to a new range of derivatives that are not readily accessible from other indazole-3-carbaldehydes. The combination of the versatile aldehyde and the reactivity-modulating, functionalizable nitro group makes this compound a highly valuable and logical target for focused investigation as a key scaffold in the design and synthesis of novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXBMQKURMFKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646932 | |

| Record name | 4-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-89-8 | |

| Record name | 4-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Elucidation of Indazole 3 Carbaldehyde Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecular framework, providing deep insights into the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of indazole-3-carbaldehyde derivatives is characterized by distinct signals for the aldehydic proton, the N-H proton of the indazole ring, and the aromatic protons of the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the nature and position of substituents.

In a study on the synthesis of various 1H-indazole-3-carboxaldehydes, the parent compound, 1H-indazole-3-carboxaldehyde, displayed its aldehydic proton (CHO) as a singlet at δ 10.20 ppm and the N-H proton as a broad singlet at δ 14.17 ppm in DMSO-d₆. nih.gov The aromatic protons resonate in the range of δ 7.37-8.14 ppm. nih.gov

For the 5-nitro substituted analogue, 5-Nitro-1H-indazole-3-carboxaldehyde, the electron-withdrawing effect of the nitro group deshields the aromatic protons, causing them to shift downfield. The ¹H-NMR spectrum in DMSO-d₆ shows the aldehydic proton at δ 10.21 ppm and the N-H proton at a significantly downfield-shifted δ 14.65 ppm. nih.gov The aromatic protons appear at δ 8.86 (d, J = 2.0 Hz, 1H), 8.26 (dd, J = 9.0, 2.0 Hz, 1H), and 7.86 (d, J = 9.0 Hz, 1H). nih.gov

The following table summarizes the ¹H-NMR data for selected 1H-indazole-3-carboxaldehyde derivatives.

| Compound | Solvent | δ (CHO) (ppm) | δ (N-H) (ppm) | δ (Aromatic H) (ppm) |

| 1H-Indazole-3-carboxaldehyde nih.gov | DMSO-d₆ | 10.20 (s) | 14.17 (brs) | 8.14 (d, J=8.5 Hz), 7.70 (d, J=8.5 Hz), 7.49 (dt, J=7.0, 1.0 Hz), 7.37 (dt, J=7.0, 1.0 Hz) |

| 5-Chloro-1H-indazole-3-carboxaldehyde nih.gov | Acetone-d₆ | 10.19 (s) | 13.28 (brs) | 8.16 (dd, J=2.0, 0.5 Hz), 7.75 (dd, J=9.0, 0.5 Hz), 7.47 (dd, J=9.0, 2.0 Hz) |

| 5-Fluoro-1H-indazole-3-carboxaldehyde nih.gov | Acetone-d₆ | 10.18 (s) | 13.20 (brs) | 7.82 (dd, J=9.5, 2.5 Hz), 7.74 (dd, J=9.0, 4.5 Hz), 7.29 (ddd, J=9.0, 9.0, 2.5 Hz) |

| 5-Nitro-1H-indazole-3-carboxaldehyde nih.gov | DMSO-d₆ | 10.21 (s) | 14.65 (brs) | 8.86 (d, J=2.0 Hz), 8.26 (dd, J=9.0, 2.0 Hz), 7.86 (d, J=9.0 Hz) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis, including Tautomerism Studies

¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. The chemical shift of the aldehydic carbon is particularly characteristic. For 1H-indazole-3-carboxaldehyde, the aldehydic carbon resonates at δ 187.4 ppm in DMSO-d₆. nih.gov

The position of the nitro group has a pronounced effect on the chemical shifts of the aromatic carbons. In 5-Nitro-1H-indazole-3-carboxaldehyde, the aldehydic carbon appears at δ 187.2 ppm, and the aromatic carbons are observed at δ 145.1, 143.8, 142.9, 122.0, 119.4, 117.7, and 112.4 ppm. nih.gov

Indazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. nih.gov Theoretical calculations on 4-nitro-1H-indazole indicate that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov This preference for the 1H-tautomer is generally observed in solution and the solid state for indazole derivatives. The specific tautomeric equilibrium for 4-Nitro-1H-indazole-3-carbaldehyde would likely also favor the 1H-tautomer, although specific studies are lacking.

The table below presents ¹³C-NMR data for various 1H-indazole-3-carboxaldehyde derivatives.

| Compound | Solvent | δ (C=O) (ppm) | δ (Aromatic C) (ppm) |

| 1H-Indazole-3-carboxaldehyde nih.gov | DMSO-d₆ | 187.4 | 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 |

| 5-Chloro-1H-indazole-3-carboxaldehyde nih.gov | Acetone-d₆ | 187.5 | 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 |

| 5-Fluoro-1H-indazole-3-carboxaldehyde nih.gov | Acetone-d₆ | 187.6 | 161.2 (d, J=239 Hz), 144.3, 139.1 (d, J=12 Hz), 122.6 (d, J=10 Hz), 113.8 (d, J=4.5 Hz), 113.4 (d, J=26 Hz), 106.8 (d, J=26 Hz) |

| 5-Nitro-1H-indazole-3-carboxaldehyde nih.gov | DMSO-d₆ | 187.2 | 145.1, 143.8, 142.9, 122.0, 119.4, 117.7, 112.4 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is highly effective for identifying key functional groups. In indazole-3-carbaldehyde derivatives, the most characteristic absorption bands are those corresponding to the N-H stretch, the C=O stretch of the aldehyde, and the symmetric and asymmetric stretches of the nitro group.

For 1H-indazole-3-carboxaldehyde, the IR spectrum shows a broad N-H stretching vibration around 3254 cm⁻¹ and a strong C=O stretching band at 1671 cm⁻¹. nih.gov In 5-Nitro-1H-indazole-3-carboxaldehyde, the N-H stretch is observed at 3330 cm⁻¹, the C=O stretch at 1682 cm⁻¹, and the characteristic nitro group absorptions are also present. nih.gov The IR spectrum of 3-methyl-1-phenyl-5-nitro-1H-indazole shows strong absorptions for the nitro group at 1516 and 1336 cm⁻¹. mdpi.com

The following table presents key IR absorption bands for selected 1H-indazole-3-carboxaldehyde derivatives.

| Compound | ν (N-H) (cm⁻¹) | ν (C=O) (cm⁻¹) | ν (NO₂) (cm⁻¹) | Other Key Bands (cm⁻¹) |

| 1H-Indazole-3-carboxaldehyde nih.gov | 3254, 3174 | 1671 | - | 1458, 1331, 1251, 792, 739 |

| 5-Chloro-1H-indazole-3-carboxaldehyde nih.gov | 3243 | 1659 | - | 1447, 1333, 1100, 926, 798 |

| 5-Nitro-1H-indazole-3-carboxaldehyde nih.gov | 3330 | 1682 | 1519, 1342 | 1445, 1321, 1115, 855 |

| 3-Methyl-1-phenyl-5-nitro-1H-indazole mdpi.com | - | - | 1516, 1336 | - |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is scarce, studies on related nitroaromatic compounds can provide insights. For instance, in nitrophenol isomers, the asymmetric and symmetric stretching vibrations of the nitro group give rise to strong Raman peaks, typically in the 1300-1450 cm⁻¹ region. rsc.org It is expected that this compound would exhibit characteristic Raman bands for the nitro group and the aromatic ring vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

For 1H-indazole-3-carboxaldehyde, the [M-H]⁻ ion is observed at m/z 145.0402 in negative ion mode ESI-HRMS. nih.gov The HRMS of 5-Nitro-1H-indazole-3-carboxaldehyde shows the [M-H]⁻ ion at m/z 190.0243. nih.gov While experimental mass spectrometry data for this compound is not available, the PubChem entry for the isomeric 6-Nitro-1H-indazole-3-carbaldehyde provides predicted collision cross section values for various adducts, including [M+H]⁺ at m/z 192.04038 and [M-H]⁻ at m/z 190.02582. bldpharm.com These predicted values can serve as a useful reference for the identification of the target compound.

The table below shows the exact mass and measured mass for selected 1H-indazole-3-carboxaldehyde derivatives.

| Compound | Formula | Calculated [M-H]⁻ (m/z) | Found [M-H]⁻ (m/z) |

| 1H-Indazole-3-carboxaldehyde nih.gov | C₈H₅N₂O | 145.0390 | 145.0402 |

| 5-Chloro-1H-indazole-3-carboxaldehyde nih.gov | C₈H₄³⁵ClN₂O | 179.0012 | 179.0012 |

| 5-Nitro-1H-indazole-3-carboxaldehyde nih.gov | C₈H₄N₃O₃ | 190.0253 | 190.0243 |

X-ray Diffraction Analysis for Solid-State Molecular Architectures

The analysis of these structures reveals a recurring motif of dimer formation through intermolecular hydrogen bonds. nih.gov Specifically, an O-H···N hydrogen bond is established between the hydroxyl group of the methanol (B129727) substituent on one molecule and the N2 atom of the indazole ring on a neighboring molecule. nih.gov This dimerization is a key feature influencing the solid-state packing of these molecules.

For the (4-nitro-1H-indazol-1-yl)methanol derivative, the torsion angles of the 1-methanol substituent, defined by N2–N1–C–O and N1–C–O–H, are reported as 85.6° and 98.8°, respectively. These values are consistent with those observed for other nitro-substituted derivatives in the same study, which have average torsion angles of 85.7° and 100.3°. nih.gov This suggests that the nitro group's position on the indazole ring has a discernible, though not drastic, influence on the conformation of the substituent at the N1 position compared to the unsubstituted derivative. nih.gov

Based on these findings, it is reasonable to predict that this compound would also exhibit a planar indazole core with the potential for intermolecular interactions involving the aldehyde group and the nitro group, likely influencing its crystal packing. The specific bond lengths and angles would be influenced by the strong electron-withdrawing nature of both the nitro and aldehyde groups.

Table 1: Selected Crystallographic Data for (4-nitro-1H-indazol-1-yl)methanol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(2) |

| b (Å) | 5.012(1) |

| c (Å) | 14.897(3) |

| β (°) | 108.89(3) |

| Volume (ų) | 793.6(3) |

Data sourced from a study on (1H-indazol-1-yl)methanol derivatives. nih.gov

Advanced Spectroscopic Techniques for Electronic and Rotational Properties

Detailed gas-phase infrared (IR) spectroscopy studies on this compound are not specifically documented. However, extensive research on the gas-phase IR spectrum of the parent compound, indazole, provides a robust framework for understanding the vibrational characteristics of its derivatives. rsc.orgrsc.org

In the gas phase, intermolecular interactions such as hydrogen bonding are minimized, allowing for the characterization of the isolated molecule. The IR spectrum of indazole, recorded at elevated temperatures to ensure a sufficient vapor pressure, has been fully assigned using scaled quantum mechanical (SQM) methods. rsc.orgrsc.org This approach corrects theoretical harmonic force fields to match experimental frequencies, providing a reliable assignment of vibrational modes. rsc.orgrsc.org

For this compound, one would expect to observe characteristic vibrational bands corresponding to the functional groups present. The aldehyde group would introduce a strong C=O stretching vibration, typically in the region of 1700-1730 cm⁻¹. The nitro group would exhibit symmetric and asymmetric stretching vibrations, usually found around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The N-H stretching vibration of the indazole ring is expected in the region of 3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as various bending modes, would also be present, with their precise frequencies influenced by the electronic effects of the nitro and aldehyde substituents.

The rotational profiles of the IR absorption bands can provide information on the symmetry of the vibrational modes. As an asymmetric rotor, the vibrational bands of indazole and its derivatives can be classified as A, B, or C types, depending on the direction of the transition dipole moment relative to the principal axes of inertia.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indazole) | Stretching | ~3500 |

| C=O (aldehyde) | Stretching | 1700-1730 |

| NO₂ (nitro) | Asymmetric Stretching | ~1550 |

| NO₂ (nitro) | Symmetric Stretching | ~1350 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-H (aromatic) | Stretching | 3000-3100 |

Based on typical functional group absorption regions and data for related compounds.

Specific rotationally resolved ultraviolet (UV) spectroscopic data for this compound is not available. However, studies on related nitroaromatic compounds can offer valuable insights into the expected electronic transitions. The UV spectrum of a molecule is dictated by the transitions of electrons from occupied to unoccupied molecular orbitals.

A systematic study on the gas-phase vacuum UV (VUV) spectra of various nitrated compounds, including nitroaromatics, revealed that the nitro group's absorption maximum can appear over a wide range, from 170 to 270 nm. nih.gov The precise wavelength and intensity of this absorption are highly dependent on the molecular structure. nih.gov For nitroaromatic compounds, the addition of multiple nitro groups can lead to an increase in absorption intensity and a blue shift (a shift to shorter wavelengths). nih.gov

For this compound, the UV spectrum would be a composite of the electronic transitions of the indazole ring system, perturbed by the strong electron-withdrawing nitro and aldehyde groups. The π → π* transitions of the aromatic system are expected to be prominent. The presence of the nitro group introduces n → π* transitions, which are typically weaker than π → π* transitions. The combination of these chromophores would likely result in a complex UV absorption profile with multiple bands. Rotationally resolved UV spectroscopy, if performed, could provide detailed information about the geometry of the molecule in both its ground and excited electronic states.

While direct spectroscopic studies on protonated and cationic this compound are scarce, mass spectral studies of related nitroindole compounds can provide analogous information on the behavior of similar cationic species. tsijournals.comtsijournals.com Fast Atom Bombardment (FAB) mass spectrometry of 5-nitro-2-aryl-1H-indole-3-carboxaldehydes shows the molecular ion peak (M+H)⁺, corresponding to the protonated molecule. tsijournals.com The fragmentation patterns of these compounds reveal characteristic losses of small neutral molecules such as NO, CO, and C₂H₂. tsijournals.com

For this compound, protonation would likely occur at one of the nitrogen atoms of the indazole ring or the oxygen atom of the aldehyde group. The resulting cationic species would be detectable by mass spectrometry. Its fragmentation pattern under mass spectrometric conditions would be expected to involve the loss of the nitro group (as NO or NO₂) and the aldehyde group (as CHO), as well as fragmentation of the indazole ring itself.

Infrared spectroscopy of protonated indazole species, such as 1H-indazole hydrochloride, shows characteristic shifts in vibrational frequencies upon protonation. nist.gov The N-H stretching and bending vibrations would be particularly affected, providing a spectroscopic signature of the protonation event.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indazole |

| (4-nitro-1H-indazol-1-yl)methanol |

| 1H-indazole hydrochloride |

Computational Chemistry and Cheminformatics Applied to Indazole 3 Carbaldehyde Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict their binding affinity and mode. Given that indazole derivatives are widely recognized as potent kinase inhibitors, docking simulations are highly relevant for assessing the potential of 4-Nitro-1H-indazole-3-carbaldehyde. nih.govrsc.orgresearchgate.net

The primary output of a molecular docking simulation is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein target. A more negative binding energy indicates a more stable complex and a higher predicted affinity.

Studies on similar indazole scaffolds have shown significant binding affinities for protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. biotech-asia.org By docking this compound into the ATP-binding site of various kinases, researchers can predict its potential as an inhibitor. The scores are compared against known inhibitors to gauge potential efficacy. For example, docking studies of designed indazole scaffolds against VEGFR-2 (PDB ID: 4AGD) have yielded binding energies ranging from -6.0 to -7.0 kcal/mol. biotech-asia.org

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Significance |

|---|---|---|---|---|

| Indazole Scaffolds | VEGFR-2 | 4AGD | -6.99 | High predicted affinity, suggesting potent inhibition. biotech-asia.org |

| Indazole Scaffolds | VEGFR-2 | 4AGD | -6.96 | Comparable affinity to other potent compounds. biotech-asia.org |

| Indazole Scaffolds | VEGFR-2 | 4AG8 | -7.39 | Excellent binding score, indicating strong interaction with the receptor. biotech-asia.org |

| Pyrazole (B372694) Derivatives | CDK2 | 2VTO | -10.35 | Demonstrates that related heterocycles can achieve very strong binding. nih.gov |

Note: This table includes data for related indazole and pyrazole compounds to illustrate the application and typical results of docking studies.

Beyond just the binding score, docking simulations provide a detailed atomic-level view of the interactions that stabilize the ligand-protein complex. These interactions are predominantly hydrogen bonds and hydrophobic contacts. nih.gov

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). For this compound, the indazole N-H group can act as a hydrogen bond donor, while the second indazole nitrogen, the aldehyde oxygen, and the nitro group oxygens can act as hydrogen bond acceptors. These interactions with key amino acid residues (like glutamate, aspartate, or serine) in a kinase hinge region are often critical for inhibitory activity. nih.govnih.gov

Analysis of these interactions helps validate the docking results and provides a rational basis for further chemical modification to improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized compounds.

Two-dimensional QSAR (2D-QSAR) models are developed to correlate the biological activity of compounds with their 2D structural features, such as topological, electronic, and physicochemical descriptors. For indazole derivatives, 2D-QSAR studies have been instrumental in identifying key molecular properties that govern their therapeutic potential.

In a study focused on a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was successfully generated using the Multiple Linear Regression (MLR) method. researchgate.net This model demonstrated a high correlation coefficient (r²) of 0.9512, indicating a strong relationship between the descriptors and the anticancer activity. researchgate.net The robustness and predictive power of the model were confirmed by high internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients. researchgate.net Such models are valuable for predicting the activity of new indazole-based compounds, including those with a 4-nitro substitution, and for guiding the synthesis of more potent inhibitors.

Similarly, a 2D-QSAR study on pyridinyl imidazole (B134444) derivatives as p38α MAPK inhibitors yielded a robust model with a determination coefficient (r²) of 0.85 and a high predictive ability (r²_test = 0.92). rsc.org These findings highlight the utility of 2D-QSAR in understanding the structural requirements for inhibitory activity against various kinases, a common target for indazole-based compounds. nih.govrsc.org

Table 1: Key Statistical Parameters of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors researchgate.net

| Parameter | Value | Description |

| r² | 0.9512 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| q² | 0.8998 | Cross-validated correlation coefficient, a measure of the model's internal predictive ability. |

| pred_r² | 0.8661 | Predictive r-squared for the external test set, indicating the model's ability to predict the activity of new compounds. |

Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of molecules, providing a more detailed understanding of the steric and electrostatic interactions that influence biological activity. These models are crucial for pharmacophore identification, which defines the essential 3D arrangement of functional groups required for a molecule to bind to a specific target.

For a series of indazole derivatives targeting Hypoxia-inducible factor-1α (HIF-1α), a critical player in cancer progression, both Field and Gaussian-based 3D-QSAR studies were conducted. nih.gov The resulting models, validated by various statistical measures, generated steric and electrostatic contour maps. nih.gov These maps provide a visual representation of the regions where bulky groups or specific electrostatic properties would enhance or diminish the inhibitory potency, offering a structural framework for designing new, more effective HIF-1α inhibitors. nih.gov

Furthermore, pharmacophore mapping of these indazole derivatives led to a five-point hypothesis (A1D2R3R4R5_4), which can be used in conjunction with the 3D-contour maps to guide the design of novel and potent inhibitors. nih.gov In another study on pyrazolo[4,3-d]pyrimidines as phosphodiesterase V inhibitors, 3D-QSAR analysis produced a predictive model with a high cross-validated q² value of 0.679. researchgate.net The identified pharmacophore consisted of four key features: one aromatic, one aliphatic, and two hydrogen bond acceptor features. researchgate.net

Table 2: Example of a Pharmacophore Model Derived from 3D-QSAR Studies researchgate.net

| Feature | Type | Description |

| 1 | Aromatic (AroC) | Aromatic ring center. |

| 2 | Aliphatic (AlaC) | Aliphatic hydrophobic center. |

| 3 | Hydrogen Bond Acceptor (HAc) | Atom capable of accepting a hydrogen bond. |

| 4 | Hydrogen Bond Acceptor (HAc) | Atom capable of accepting a hydrogen bond. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its protein target. By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex and identify key interactions that contribute to binding affinity.

In a study of indazole derivatives as HIF-1α inhibitors, MD simulations were performed on the most potent compound to evaluate its binding efficiency and stability within the active site of the HIF-1α protein. nih.gov The results indicated that the compound remained stable in the active site, confirming a favorable binding mode. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic behavior of the complex, which can inform the design of ligands with improved binding characteristics.

Similarly, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor alpha (ERRα) revealed strong interactions with specific amino acid residues, such as Phe328 and Leu365, which significantly contributed to the binding activity. mdpi.com These simulations can also reveal conformational changes in the protein upon ligand binding, providing further insights for structure-based drug design. mdpi.com

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling for Pharmacokinetic Prediction

In silico ADMET profiling utilizes computational models to predict the pharmacokinetic and toxicological properties of drug candidates early in the discovery process. This helps to identify compounds with potentially poor ADMET profiles, saving time and resources.

For novel pyridinyl imidazole derivatives, ADMET prediction was conducted as part of a comprehensive computer-aided drug design study. rsc.org These predictions are based on a compound's structure and physicochemical properties and can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. While specific ADMET data for this compound is not detailed in the provided context, the general approach for related heterocyclic compounds involves evaluating a range of descriptors.

Table 3: Commonly Predicted ADMET Properties

| Property | Description | Importance in Drug Design |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the human intestine. | Crucial for oral drug delivery. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates the ability of a compound to cross the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects. |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to plasma proteins. | Affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts the potential of a compound to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4). | Helps to avoid drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Inhibition | Predicts the likelihood of inhibition of a key transporter involved in drug excretion. | Can indicate potential for altered drug clearance. |

| Toxicity | ||

| AMES Mutagenicity | Predicts the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. |

| hERG Inhibition | Predicts the potential for a compound to block the hERG potassium channel. | A key indicator of potential cardiotoxicity. |

Biological Activity and Mechanistic Investigations of Indazole 3 Carbaldehyde Derivatives

Kinase Inhibition Profiles and Associated Cellular Mechanisms

The indazole ring system is a core structural feature in many compounds designed as kinase inhibitors. rsc.orgnih.govrsc.org However, specific data for 4-Nitro-1H-indazole-3-carbaldehyde is not available. Research in this area focuses on more complex derivatives where the 1H-indazole-3-carboxaldehyde moiety serves as a chemical intermediate for synthesizing larger molecules. nih.gov

Serine/Threonine Kinase Inhibition (e.g., CDK2)

No studies were found that evaluated This compound for inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) or other serine/threonine kinases. Research on CDK inhibitors has explored tetrahydroindazole (B12648868) derivatives, which were identified through high-throughput screening, but this work does not involve the specified compound. nih.gov

Disruption of Cellular Pathways via Kinase Inhibition

As there is no information on the kinase inhibition profile of This compound , there is consequently no research available on any cellular pathways that might be disrupted by this compound through such a mechanism.

Antimicrobial Research Applications

Searches for the antimicrobial properties of This compound did not yield any specific results. While related heterocyclic structures are explored for these applications, data on the title compound is absent.

Antibacterial Activity (e.g., against N. gonorrhoeae)

No research was found that tested the antibacterial efficacy of This compound against Neisseria gonorrhoeae or other bacterial species. Studies on other molecules, such as hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde, have noted that the presence of a nitro group can decrease antibacterial activity. vjs.ac.vn However, this cannot be directly extrapolated to the indazole compound .

Anti-HIV Activity

The global fight against Human Immunodeficiency Virus (HIV) continues to drive the search for novel antiviral agents. Indazole-containing compounds have emerged as a promising area of research in this field. researchgate.net While direct studies on the anti-HIV activity of this compound are not extensively documented, the broader class of indazole derivatives has shown potential. researchgate.netresearchgate.net Research has indicated that the indazole nucleus can serve as a structural motif in the design of anti-HIV agents. researchgate.net

Notably, structurally related indole-3-carbaldehyde derivatives have been synthesized and evaluated for their ability to inhibit HIV-1. Some of these compounds have demonstrated significant inhibitory activity against the HIV-1 integrase enzyme, a crucial component in the viral replication cycle. The exploration of indazole and its derivatives in anti-HIV research underscores the potential of this heterocyclic system to yield novel therapeutic leads. mdpi.com

Anti-inflammatory Pathways and Molecular Targets (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

Inflammation is a key pathological feature of numerous chronic diseases, and cyclooxygenase-2 (COX-2) is a well-established therapeutic target for anti-inflammatory drugs. Several studies have highlighted the potential of indazole derivatives as selective COX-2 inhibitors.

One study investigated the anti-inflammatory properties of various indazoles, including 6-nitroindazole (B21905). The findings revealed that these compounds exhibited a concentration-dependent inhibition of COX-2. dntb.gov.ua Specifically, 6-nitroindazole demonstrated significant inhibitory action on the enzyme, suggesting that the nitro-substituted indazole scaffold is a viable starting point for the development of new anti-inflammatory agents. dntb.gov.ua The study indicated that the inhibition of cyclooxygenase is a key mechanism behind the anti-inflammatory effects of these indazole derivatives. dntb.gov.ua

In a separate line of research, a series of novel (aza)indazole derivatives were designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov Through structural modifications, a lead compound was identified that displayed potent COX-2 inhibitory activity with high selectivity over the COX-1 isoform. nih.govnih.gov These findings further solidify the importance of the indazole core in designing selective COX-2 inhibitors, which can offer a better safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comacs.org

Table 1: COX-2 Inhibitory Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | Activity (IC₅₀) | Selectivity vs. COX-1 | Reference |

|---|---|---|---|---|

| 6-Nitroindazole | COX-2 | 19.22 μM | Not specified | dntb.gov.ua |

| Indazole Derivative 16 | COX-2 | 0.409 µM | Excellent | nih.govnih.gov |

| 5-Aminoindazole | COX-2 | 12.32 μM | Not specified | dntb.gov.ua |

| Indazole | COX-2 | 23.42 μM | Not specified | dntb.gov.ua |

Modulation of G-Protein Coupled Receptors (GPCRs), particularly Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2, 5-HT3, 5-HT4)

G-protein coupled receptors (GPCRs), including the serotonin (5-HT) receptor family, are critical targets for drugs treating a wide range of central nervous system disorders. Indazole derivatives have been explored for their ability to modulate these receptors.

Significant research has been conducted on 1H-indazole-3-carboxamide derivatives as selective 5-HT4 receptor ligands. One study identified novel N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as potent and selective 5-HT4 receptor antagonists. nih.gov These compounds demonstrated high selectivity over the 5-HT2A receptor and the hERG potassium channel, a crucial factor for cardiac safety. nih.gov Further optimization of this series led to the identification of compounds with promising in vitro pharmacokinetic properties and significant antinociceptive effects in animal models of pain, suggesting their potential as analgesics. nih.gov Another study also highlighted indazole-3-carboxamides as potent and orally active 5-HT4 receptor antagonists. elsevierpure.com

The 5-HT3 receptor , another important target for antiemetic drugs, has also been a focus of indazole derivative research. Indazole-3-carboxylic acid derivatives have been identified as potent 5-HT3 receptor antagonists. researchgate.net These compounds were developed from the structural modification of metoclopramide, a known 5-HT3 antagonist. researchgate.net One of the lead compounds from this series, BRL 43694, proved to be a potent and selective 5-HT3 antagonist with effective antiemetic properties. researchgate.net

Furthermore, broader investigations into indazole derivatives have revealed their potential to interact with other serotonin receptors, including 5-HT1A and 5-HT2A . rsc.org A study on multi-target ligands for schizophrenia identified indazole derivatives with affinities for D2, 5-HT1A, and 5-HT2A receptors, highlighting the versatility of the indazole scaffold in designing drugs for complex neuropsychiatric disorders. rsc.org

Table 2: Activity of Indazole Derivatives on Serotonin Receptors This table is interactive. You can sort and filter the data.

| Compound Class | Receptor Target | Activity Profile | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxamides | 5-HT4 | Potent and selective antagonists | nih.govelsevierpure.com |

| Indazole-3-carboxylic acids | 5-HT3 | Potent antagonists | researchgate.net |

| Indazole-piperazine derivatives | 5-HT1A, 5-HT2A | Multi-target ligands | rsc.org |

Investigations in Cardiovascular and Metabolic Research

The therapeutic potential of indazole derivatives extends to the realm of cardiovascular and metabolic diseases, with several compounds showing promise in preclinical studies. nih.govnih.gov

Ischemia-reperfusion injury is a significant cause of damage to the heart following events like a heart attack. One of the most notable indazole derivatives in this area is DY-9760e , which has demonstrated cardioprotective effects against such injury. nih.gov This compound is believed to exert its protective action through various mechanisms, contributing to its potential as a therapeutic agent for ischemic heart disease. nih.gov

Another important indazole derivative, YC-1 , has been extensively studied for its therapeutic applications in circulatory disorders. nih.gov YC-1 is known to be an activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway, which plays a crucial role in regulating blood pressure and platelet function. nih.govsci-hub.se By activating sGC, YC-1 can lead to vasodilation and inhibition of platelet aggregation, making it a valuable compound for research into treatments for hypertension and thrombotic diseases. sci-hub.se Furthermore, the indazole derivative YD-3 has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce intimal thickening after balloon injury in animal models, suggesting its potential in preventing restenosis after angioplasty. tmu.edu.tw

Other Specific Biological Activities

Beyond the aforementioned areas, the versatile indazole scaffold has been incorporated into compounds with a wide array of other biological activities.

Antiparasitic Activity: A series of new 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have been synthesized and shown to possess remarkable trichomonacidal activity against Trichomonas vaginalis. benthamdirect.com Several of these 5-nitroindazole (B105863) derivatives also exhibited interesting antichagasic activity against Trypanosoma cruzi and have been further investigated for their potential in treating Chagas disease. benthamdirect.comnih.gov More recently, 5-nitroindazole derivatives have been evaluated for their efficacy against Acanthamoeba castellanii, the causative agent of a severe eye infection, with some compounds showing potent activity against both the trophozoite and cyst forms of the parasite. ugr.es

Anticancer Activity: The indazole ring is a key component of several approved anticancer drugs, such as pazopanib (B1684535) and axitinib, which are kinase inhibitors. mdpi.com Research continues to uncover new indazole derivatives with potent anticancer properties. For instance, spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives have been synthesized and shown to induce apoptosis in various cancer cell lines. mdpi.com

Antispermatogenic Activity: Certain indazol-3-carboxylic acid derivatives have been investigated as non-hormonal male contraceptive agents due to their antispermatogenic effects. austinpublishinggroup.com

This diverse range of biological activities underscores the significance of the indazole-3-carbaldehyde and nitroindazole framework in the ongoing quest for novel and effective therapeutic agents.

Antispermatogenic Activity

Research into the antispermatogenic properties of indazole derivatives has identified several compounds with potent effects on spermatogenesis. Notably, a series of halogenated 1-benzylindazole-3-carboxylic acids have demonstrated significant activity. nih.gov Histological examination of rat testes treated with these active derivatives revealed disorganization of the seminiferous tubules, primarily characterized by lesions and the loss of spermatocytes and spermatids. nih.gov In contrast, spermatogonia and interstitial tissue appeared to remain normal. nih.gov

Among the studied compounds, certain derivatives, including their glycerol (B35011) esters, exhibited the most potent antispermatogenic activity. nih.gov This suggests that specific substitutions on the indazole core are crucial for this biological effect. The primary mechanism appears to be the targeted disruption of the later stages of sperm development.

Table 1: Potent Antispermatogenic Indazole-3-Carboxylic Acid Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity | nih.gov |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity | nih.gov |

Neuroprotective Sodium Channel Modulation

Derivatives of indazole have emerged as a promising class of neuroprotective agents that modulate voltage-dependent sodium channels. nih.gov Drugs that block these channels are known to offer significant cytoprotection in models of cerebral ischemia, hypoxia, and traumatic head injury. rsc.org

A specific class of oxadiazolylindazole derivatives has been identified as potent neuroprotective sodium channel modulators. nih.govresearchgate.net These compounds have been shown to inhibit guanidinium (B1211019) ion flux in rat forebrain synaptosomes and displace the binding of sodium channel ligands. nih.gov Electrophysiological studies on dissociated hippocampal neurons demonstrated that these derivatives cause a use- and voltage-dependent block of sodium currents. nih.gov Further investigation into their isoform selectivity revealed potent activity against the Na(v)1.6 isoform, suggesting that the pharmacological blockade of this specific isoform is consistent with their neuroprotective effects. nih.gov

Table 2: Neuroprotective Oxadiazolylindazole Derivatives

| Compound Name | Mechanism of Action | Reference |

|---|---|---|

| (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine | Use- and voltage-dependent block of sodium currents, potent activity against Na(v)1.6 | nih.gov |

Antichagasic Activity

The search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the investigation of nitro-substituted indazole derivatives. mdpi.comresearchgate.net The inclusion of a nitro group, particularly at the 5-position of the indazole ring, is thought to enhance trypanocidal activity. mdpi.com This is attributed to the induction of oxidative stress through the activation of the nitro group by type I nitroreductases (NTRs) specific to trypanosomatids. mdpi.commdpi.com

Several families of 5-nitroindazole derivatives have shown promising antichagasic profiles, exhibiting significant activity against both drug-sensitive and moderately drug-resistant strains of T. cruzi in both in vitro and in vivo studies. nih.gov These compounds have demonstrated potent activity against the intracellular amastigote form of the parasite, with some derivatives being more active than the reference drug benznidazole. nih.govnih.gov

Table 3: Antichagasic 5-Nitroindazole Derivatives

| Compound Series | Key Findings | Reference |

|---|---|---|

| 1,2-disubstituted 5-nitroindazolinones | Remarkable activity against replicative forms of T. cruzi. | nih.gov |

| 1-(ω-aminoalkyl)-2-benzylindazolin-3-ones | Efficient against T. cruzi with low nonspecific toxicity. | nih.gov |

| 3-(ω-aminoalkoxy)-2-benzylindazoles | Efficient against T. cruzi trophozoites. | nih.gov |

Antiproliferative Effects on Tumor Cell Lines

Indazole derivatives are a significant class of compounds in oncology, with several FDA-approved anti-cancer drugs featuring this scaffold. rsc.orgnih.gov Research has demonstrated the antiproliferative activity of various indazole derivatives against a range of human cancer cell lines. researchgate.netnih.govmdpi.com

One area of investigation has focused on 3-amino-N-phenyl-1H-indazole-1-carboxamides. researchgate.net Certain compounds within this series have been shown to inhibit the growth of numerous neoplastic cell lines at sub-micromolar concentrations, inducing a block in the G0-G1 phase of the cell cycle. researchgate.net The mechanism of action for these compounds involves an increase in the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. researchgate.net

Other polysubstituted indazoles have also exhibited interesting antiproliferative activity, triggering apoptosis and causing cell cycle arrest in the S or G2/M phases. nih.gov Furthermore, some indazole derivatives have been found to inhibit tumor cell migration and invasion by downregulating the expression of matrix metalloproteinase-9 (MMP9). rsc.org

Table 4: Antiproliferative Indazole Derivatives

| Compound Series | Mechanism of Action | Reference |

|---|---|---|

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | G0-G1 cell cycle block, increased underphosphorylated pRb | researchgate.net |

| Polysubstituted indazoles | Apoptosis induction, S or G2/M phase cell cycle arrest | nih.gov |

Selective Estrogen Receptor Degradation (SERD)

Selective estrogen receptor degraders (SERDs) are a class of drugs that bind to the estrogen receptor (ER) and promote its degradation, thereby downregulating ER-mediated signaling. wikipedia.orgtaylorandfrancis.com This mechanism is particularly relevant for the treatment of ER-positive breast cancers that have developed resistance to other endocrine therapies. nih.govnih.gov

While the only currently marketed SERD is administered via intramuscular injection, there is significant research into the development of orally bioavailable SERDs. wikipedia.orgnih.gov Indazole-based compounds have emerged as a promising scaffold for the design of novel oral SERDs. nih.gov Optimization of an indazole series of SERDs has led to the discovery of compounds that induce tumor regression in tamoxifen-resistant breast cancer xenograft models. nih.gov These compounds function as pure ER antagonists that effectively degrade the estrogen receptor. nih.gov

Table 5: Indazole-Based Selective Estrogen Receptor Degraders

| Compound Series | Key Findings | Reference |

|---|---|---|

| Indazole series of SERDs | Induce tumor regression in tamoxifen-resistant models. | nih.gov |

Structure Activity Relationship Sar Studies for 4 Nitro 1h Indazole 3 Carbaldehyde Scaffolds

Influence of Substituent Position and Chemical Nature on Biological Efficacy

The biological activity of indazole derivatives is highly sensitive to the position and chemical nature of substituents on the indazole ring. SAR studies have consistently shown that even slight changes in substituent placement can lead to significant differences in efficacy and target selectivity.

For instance, in the development of inhibitors for various kinases, the functionalization of the indazole ring at position 3 has been a successful strategy, leading to marketed drugs like Axitinib and Pazopanib (B1684535). nih.gov The aldehyde group at the 3-position of 4-nitro-1H-indazole-3-carbaldehyde serves as a versatile handle for introducing a wide array of substituents, allowing for extensive exploration of the chemical space around the core scaffold.

The position of the nitro group itself is also a critical determinant of activity. While 4-nitro-1H-indazole derivatives are widely studied, other isomers exhibit distinct biological profiles. For example, in the context of nitric oxide synthase (NOS) inhibition, only 7-nitro-1H-indazoles have shown significant inhibitory properties. nih.gov This highlights the profound impact of the nitro group's location on the molecule's interaction with its biological target.

Furthermore, the introduction of different functional groups at various positions can modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which influence biological outcomes. For example, the introduction of an N-ethylpiperazine group was found to be important for the enzymatic and cellular activity of certain 1H-indazol-3-amine derivatives. nih.gov

The following table summarizes the influence of substituent position on the biological activity of selected indazole derivatives:

| Compound Series | Substituent Position | Key Finding | Reference |

| Kinase Inhibitors | 3-position | Functionalization at this position led to the discovery of several marketed drugs. | nih.gov |

| Nitric Oxide Synthase (NOS) Inhibitors | 7-position | Only 7-nitro-1H-indazoles showed potent inhibitory activity. | nih.gov |

| 1H-Indazol-3-amine Derivatives | N-ethylpiperazine | This group was found to be crucial for both enzymatic and cellular activity. | nih.gov |

Role of the Nitro Group in Modulating Electronic Properties and Biological Activity

The nitro group (NO₂) at the 4-position of the indazole ring plays a pivotal role in defining the molecule's electronic properties and, consequently, its biological activity. nih.gov As a strong electron-withdrawing group, it significantly influences the electron density distribution across the indazole scaffold. mdpi.com This electronic modulation can enhance the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking. nih.gov

The presence of the nitro group can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature associated with toxicity). nih.gov Its biological effects often depend on the reduction of the nitro group within the cell, a process that can lead to the generation of reactive nitrogen species with cytotoxic effects against pathogens or cancer cells. nih.gov This redox activity is a key mechanism behind the antimicrobial and antiparasitic properties observed in many nitro-containing compounds. nih.gov

| Feature of the Nitro Group | Impact on Molecular Properties | Consequence for Biological Activity | Reference |

| Electron-withdrawing nature | Modulates electronic distribution, increases polarity | Enhances interactions with biological targets, can act as a pharmacophore | nih.govmdpi.com |

| Redox activity | Can be reduced to form reactive nitrogen species | Contributes to antimicrobial and cytotoxic effects | nih.gov |

| Influence on physicochemical properties | Affects polarity and lipophilicity | Influences pharmacokinetics and metabolic stability | nih.gov |

Impact of Halogenation (e.g., Fluorine) on Biological Profiles and Metabolic Stability

The introduction of halogen atoms, particularly fluorine, onto the this compound scaffold is a common strategy in medicinal chemistry to enhance biological activity, selectivity, and metabolic stability. nih.govnih.gov Halogenation can significantly alter the electronic properties, lipophilicity, and conformation of a molecule, thereby influencing its interaction with biological targets and its metabolic fate. nih.gov

For example, in a series of A2B adenosine (B11128) receptor antagonists, systematic halogenation with fluorine, chlorine, and bromine at various positions of a tricyclic scaffold revealed that the impact on binding affinity and selectivity was highly position-dependent. nih.gov This underscores the importance of precise placement of halogen substituents to achieve the desired pharmacological profile.

Fluorine, in particular, offers several advantages. Its small size allows it to replace a hydrogen atom with minimal steric perturbation, while its high electronegativity can lead to more favorable interactions with protein targets and block sites of metabolism. nih.gov The strategic incorporation of fluorine atoms has been shown to improve the potency and pharmacokinetic properties of various enzyme inhibitors. For instance, the introduction of a 2,6-difluoro-3-methoxyphenyl group into a 1H-indazol-3-amine scaffold resulted in a compound with potent enzymatic and antiproliferative activities. nih.gov

The use of halogenation to improve metabolic stability is a key consideration in drug design. By blocking metabolically labile positions on the aromatic ring, halogenation can increase the half-life of a compound, leading to improved bioavailability and duration of action. nih.gov

| Halogenation Strategy | Effect on Molecular Properties | Impact on Biological Profile | Reference |

| Introduction of Fluorine | Minimal steric change, high electronegativity | Can enhance binding affinity, block metabolic sites | nih.gov |

| Position-dependent Halogenation | Alters electronic and steric profile at specific locations | Can fine-tune selectivity and affinity for the target | nih.gov |

| General Halogenation | Increases lipophilicity, blocks metabolism | Can improve metabolic stability and pharmacokinetic profile | nih.gov |

Stereochemical Considerations and Enantioselective Synthesis in SAR Development

When a molecule is chiral, meaning it exists as two non-superimposable mirror images (enantiomers), it is common for one enantiomer to exhibit significantly greater biological activity than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, stereochemical considerations and the ability to synthesize enantiomerically pure compounds are critical aspects of SAR development.

In the context of indazole derivatives, enantioselective recognition has been observed. For instance, in a series of A2B adenosine receptor antagonists, a clear enantioselective preference was noted, with some eutomers (the more active enantiomer) displaying sub-nanomolar affinity. nih.gov This highlights the importance of evaluating the activity of individual enantiomers rather than the racemic mixture.

The development of synthetic methods that allow for the controlled production of a single enantiomer (enantioselective synthesis) is therefore highly valuable. Such methods enable a more precise understanding of the SAR and can lead to the development of more potent and selective drugs with fewer off-target effects. For example, the synthesis of a specific stereoisomer, (S)-thiomethyl pyrrolidine-1H-indazole derivative, was pursued in the development of certain inhibitors. nih.gov

The ability to separate and characterize individual enantiomers allows researchers to build a more accurate three-dimensional model of the drug-receptor interaction, which can guide the design of new, more effective analogs.

| Aspect of Stereochemistry | Importance in SAR | Example | Reference |

| Enantioselective Recognition | One enantiomer is often more biologically active. | A2B adenosine receptor antagonists showed clear enantiomeric preference. | nih.gov |

| Enantioselective Synthesis | Allows for the production of the more active enantiomer. | Synthesis of a specific (S)-thiomethyl pyrrolidine-1H-indazole derivative. | nih.gov |

| Chiral Characterization | Essential for understanding the 3D drug-receptor interaction. | Leads to more precise drug design. |

Design Strategies Based on Planarity of the Indazole Ring and Side Chain Modifications

The planarity of the indazole ring is a key structural feature that influences how these molecules interact with their biological targets. The flat, aromatic nature of the indazole core allows it to fit into the often hydrophobic pockets of proteins and engage in favorable π-π stacking interactions. nih.gov Design strategies often focus on maintaining this planarity while introducing modifications to the side chains to optimize potency and selectivity.

The aldehyde group at the 3-position of this compound is a particularly useful anchor for side chain modifications. This functional group can be readily converted into a wide variety of other functionalities, such as alkenes, oximes, and various heterocyclic rings, through well-established chemical reactions. nih.gov This versatility allows for the systematic exploration of how different side chains affect biological activity.

For example, the conversion of the aldehyde to an oxime can introduce new hydrogen bonding opportunities. nih.gov The synthesis of 3,6-disubstituted indazole derivatives has been a successful strategy for developing potent hepcidin (B1576463) production inhibitors, where modifications at both the 3- and 6-positions were explored to optimize activity. nih.gov

Furthermore, the planarity of the nitro group relative to the benzene (B151609) ring is also a consideration. In nitro-1H-indazole derivatives, the nitro group is nearly coplanar with the benzene ring, which can influence intermolecular interactions. nih.govacs.org Design strategies may seek to either maintain or intentionally disrupt this coplanarity to achieve a desired biological effect.

| Design Strategy | Rationale | Example | Reference |

| Maintaining Indazole Ring Planarity | To facilitate π-π stacking and binding in hydrophobic pockets. | A common feature in many kinase inhibitors. | nih.gov |

| Side Chain Modification at Position 3 | To explore chemical space and optimize interactions with the target. | Conversion of the aldehyde to other functional groups. | nih.gov |

| Disubstitution of the Indazole Ring | To modulate activity and selectivity through multiple points of interaction. | Development of 3,6-disubstituted hepcidin inhibitors. | nih.gov |

| Consideration of Nitro Group Planarity | To influence intermolecular hydrogen bonding and other interactions. | The nitro group is nearly coplanar with the benzene ring. | nih.govacs.org |

Future Directions and Emerging Research Opportunities in 4 Nitro 1h Indazole 3 Carbaldehyde Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of 1H-indazole-3-carboxaldehydes, including the 4-nitro derivative, is a critical step that dictates the accessibility and derivatization potential of this scaffold. nih.govrsc.org Traditional methods are giving way to more sophisticated and environmentally conscious approaches, signaling a new era in the production of these valuable intermediates.

A significant advancement lies in the optimized nitrosation of indole (B1671886) precursors. nih.gov This method provides a direct and high-yielding pathway to 1H-indazole-3-carboxaldehydes. The process involves the reaction of an indole with a nitrosating agent in a slightly acidic medium. nih.govrsc.org Research has shown that a reverse addition procedure, where the indole solution is added to the nitrosating agent, can greatly minimize side reactions and improve yields. nih.gov This technique has proven versatile, successfully converting both electron-rich and electron-deficient indoles, including nitro derivatives which may require higher temperatures (up to 80°C) for full conversion. rsc.org

In line with the principles of green chemistry, researchers are exploring methods that reduce waste, save energy, and use less hazardous substances. researchgate.netresearchgate.net One promising avenue is the application of ultrasound-assisted synthesis. researchgate.netnih.govrsc.org Sonication can accelerate chemical reactions by providing localized energy, leading to shorter reaction times, milder conditions, and often higher yields compared to conventional heating. researchgate.net For instance, ultrasound has been effectively used for the C3-bromination of indazoles, a key functionalization reaction, in just 30 minutes under mild conditions. nih.govrsc.org The use of greener catalysts, such as reusable resins or natural catalysts like lemon peel powder, is also being investigated for the synthesis of bioactive indazoles, offering an eco-friendly and cost-effective alternative. researchgate.netresearchgate.net

Furthermore, continuous flow chemistry presents a safe and robust platform for synthesizing intermediates like 4-Nitro-1H-indazole-3-carbaldehyde. nih.gov This technology allows for the in situ generation of potentially unstable reagents, such as those used in nitration, minimizing risks associated with their storage and handling. nih.gov Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to better reproducibility and higher yields, as demonstrated in the synthesis of nitrofuran pharmaceuticals. nih.govyoutube.com

Table 1: Emerging Synthetic Methodologies for Indazole Derivatives

| Methodology | Core Principle | Key Advantages | Relevant Precursor/Derivative | Citations |

|---|---|---|---|---|

| Optimized Nitrosation | Ring transformation of an indole precursor using a nitrosating agent under controlled acidic conditions. | High yields, direct access to the aldehyde, applicable to electron-deficient indoles. | 4-Nitroindole | nih.govrsc.org |

| Ultrasound-Assisted Synthesis | Application of high-frequency sound waves to accelerate chemical reactions. | Reduced reaction times, milder conditions, improved yields, energy efficiency. | Indazole core for functionalization | researchgate.netnih.govrsc.org |

| Green Catalysis | Use of environmentally benign catalysts, such as natural powders or reusable resins. | Sustainability, cost-effectiveness, reduced environmental impact. | Aromatic aldehydes and hydrazines | researchgate.netresearchgate.net |

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream within a microreactor. | Enhanced safety, precise process control, high reproducibility, scalability. | Furfural (for nitration) | nih.govyoutube.com |

Integration of Advanced Computational Approaches for Rational Compound Design

The synergy between experimental chemistry and computational methods has revolutionized the drug discovery process. researchgate.net For derivatives of this compound, these in silico tools are indispensable for designing novel compounds with enhanced biological activity and specificity, thereby accelerating the development pipeline and reducing costs. researchgate.net

Key computational methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, such as a protein or enzyme. researchgate.net For indazole derivatives, docking studies have been used to evaluate their potential as anti-inflammatory agents by predicting their binding affinity and interactions with the active site of the Cyclooxygenase-2 (COX-2) enzyme. organic-chemistry.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment. organic-chemistry.org These simulations can assess the stability of the binding interactions predicted by docking. For example, MD simulations have been performed on complexes of indazole derivatives with the Leishmania trypanothione (B104310) reductase enzyme to confirm the stability of the complex, showing minimal structural deviation over the simulation period. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While not explicitly found for this compound in the provided context, this method is a standard tool in rational drug design. researchgate.net

MM/GBSA (Molecular Mechanics with Generalized Born Surface Area): This method is used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity. It was used to confirm the high stability and favorable binding of an indazole derivative to the trypanothione reductase enzyme. researchgate.net

These computational tools allow researchers to screen large virtual libraries of potential drug candidates, prioritize compounds for synthesis, and optimize lead structures by modifying functional groups to improve interactions with the target. nih.govresearchgate.net

Table 2: Application of Computational Methods in Indazole Derivative Design

| Computational Method | Objective | Target/System Studied | Key Finding | Citations |

|---|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity. | Cyclooxygenase-2 (COX-2) | Identified indazole analogs with significant binding scores, suggesting anti-inflammatory potential. | organic-chemistry.org |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-receptor complex over time. | Leishmania Trypanothione Reductase (TryR) | Confirmed the stability of the docked complex with minimal structural deviation (~1–3 Å). | researchgate.net |

| MM/GBSA | Calculate binding free energy to quantify affinity. | TryR-indazole complex | Illustrated high stability and favorable binding free energies for the complex. | researchgate.net |

| Virtual Screening | Identify potential therapeutic molecules from large compound libraries. | General drug discovery | A widely used technique to find novel drug-like compounds for therapeutic targets. | researchgate.net |

Exploration of New Biological Targets and Uncharted Disease Areas

The indazole scaffold is a well-established pharmacophore, particularly recognized for its role in developing kinase inhibitors for oncology, such as Pazopanib (B1684535) and Axitinib. nih.govnih.gov The aldehyde function at the C3 position of this compound makes it a versatile starting point for synthesizing a diverse library of compounds for biological screening. nih.govrsc.org Future research is focused on moving beyond established targets to uncover new therapeutic applications.

One emerging area is in the treatment of parasitic diseases. Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to be promising growth inhibitors of Leishmania major, the parasite responsible for cutaneous leishmaniasis. researchgate.net The identified target for these compounds was the trypanothione reductase (TryR) enzyme, which is crucial for the parasite's survival. researchgate.net This opens a promising avenue for developing new antileishmanial drugs, a critical need given the limitations of current therapies. researchgate.net

The anti-inflammatory potential of indazole derivatives is also an active area of investigation. organic-chemistry.org As demonstrated by computational studies, these compounds can effectively dock into the active site of COX-2, an enzyme involved in inflammation and pain pathways. This suggests their potential use in treating a range of inflammatory disorders. organic-chemistry.org

Furthermore, the structural similarity of indazoles to indoles, which are known to interact with a wide array of biological targets, suggests that the therapeutic potential of indazoles is far from fully exploited. nih.gov Future screening campaigns could uncover activity in areas such as:

Neurodegenerative Diseases: Targeting enzymes or receptors implicated in conditions like Alzheimer's or Parkinson's disease.

Infectious Diseases: Exploring activity against novel bacterial or viral targets beyond what has already been studied.

Metabolic Disorders: Investigating the modulation of enzymes involved in metabolic pathways.

The key will be to leverage the synthetic versatility of this compound to create structurally diverse libraries and employ high-throughput screening against a wide panel of biological targets to identify novel activities.

Interdisciplinary Research in Chemical Biology and Material Sciences

The unique properties of the indazole ring system extend its potential applications beyond pharmacology into the interdisciplinary fields of chemical biology and material sciences. The combination of its aromatic structure, hydrogen bonding capabilities, and the reactivity of the aldehyde group in this compound provides a rich platform for innovation.

In Chemical Biology , the indazole scaffold can be incorporated into chemical probes to study biological processes. For example, derivatives could be designed as:

Fluorescent Probes: By attaching fluorophores, indazole derivatives could be used to visualize and track specific enzymes or cellular components in real-time, leveraging the scaffold's ability to be targeted to specific protein pockets.

Affinity-Based Probes: The aldehyde group can be used to covalently link to protein targets, allowing for the identification and isolation of novel binding partners and the elucidation of drug mechanisms of action.

In Material Sciences , heterocyclic compounds are integral to the development of functional organic materials. Indazole derivatives could be explored for applications in:

Organic Electronics: The electron-rich nature of the indazole ring suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport properties are crucial. The nitro group, being strongly electron-withdrawing, can be used to tune the electronic properties of the resulting materials.

Functional Polymers: this compound can serve as a monomer or a functionalizing agent for polymers. The aldehyde group provides a reactive handle for polymerization or for grafting onto existing polymer backbones, creating materials with tailored properties for sensing, catalysis, or drug delivery.

This cross-pollination of disciplines, where the synthetic accessibility of this compound is combined with the needs of biologists and material scientists, represents a vibrant frontier for future research.

Q & A

Q. Key Diagnostic Peaks Table :

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|---|

| Aldehyde (CHO) | 1670 | 9.5–10.0 | 190–195 |

| NO₂ | 1350, 1520 | – | – |

Advanced: How do computational models predict the reactivity of the aldehyde group in further derivatization?

Methodological Answer:

- DFT Calculations :

- Electrophilicity : The aldehyde’s electrophilicity can be quantified using Fukui indices. High electrophilicity favors nucleophilic additions (e.g., hydrazine derivatives) .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the aldehyde’s transition state, enhancing reactivity in Schiff base formation .

- Log P Analysis : A log P of ~0.767 (predicted via n-octanol/water partitioning) suggests moderate hydrophobicity, influencing solubility in cross-coupling reactions .

Recommendation : Optimize reaction conditions using solvent polarity and temperature gradients to control regioselectivity .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Common Issues :

- Solutions :

Case Study : For a related nitroindazole, refinement with SHELXL reduced R1 from 0.15 to 0.05 after twinning correction .

Advanced: How does the nitro group’s position impact biological activity in indazole derivatives?

Methodological Answer:

- SAR Studies :

- Experimental Design :

Q. Data Interpretation :

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- Acute Toxicity : Classified as Acute Tox. 4 (H302: harmful if swallowed) .

- PPE :

- Respiratory : Use NIOSH-approved N95/P2 masks for dust control.

- Skin : Wear nitrile gloves and lab coats to prevent contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.